molecular formula C19H14Cl2N2O2 B2782880 1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946256-37-7

1-benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2782880
CAS No.: 946256-37-7
M. Wt: 373.23
InChI Key: ZOYWOWQKUSXRBR-UHFFFAOYSA-N
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Description

1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its benzyl group, dichlorophenyl moiety, and pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of benzylamine with 3,4-dichlorophenylacetic acid, followed by cyclization to form the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for maintaining optimal conditions throughout the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in various organic synthesis reactions, including cross-coupling reactions and the formation of heterocyclic compounds.

Biology: In biological research, 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets may make it useful in treating various diseases, such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Benzyl-3-(3,4-dichlorophenyl)urea

  • 1-Benzyl-N-(2,6-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

  • 1-Benzyl-N-(3,4-dichlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Uniqueness: 1-Benzyl-N-(3,4-dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its specific structural features, such as the presence of the pyridine ring and the dichlorophenyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-benzyl-N-(3,4-dichlorophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-16-8-7-15(10-17(16)21)22-19(25)14-6-9-18(24)23(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYWOWQKUSXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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